N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound contains a thiazinane ring, a tetraazole ring, and a thiophene ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include elemental sulfur, arylamines, and various catalysts such as palladium and rhodium .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Buchwald–Hartwig amination and transition-metal-free synthesis are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium and rhodium. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted aromatic compounds. These products can be further utilized in different applications .
Scientific Research Applications
N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives, tetraazole-containing molecules, and thiophene carboxamides. Examples include:
- 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine
- 3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-N2-[(3-nitrophenyl)sulfonyl]glycinamide .
Uniqueness
What sets N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide apart is its unique combination of heterocyclic structures, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20N6O3S2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[3-(1,1-dioxothiazinan-2-yl)phenyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C18H20N6O3S2/c1-12-13(2)28-18(23-11-19-21-22-23)16(12)17(25)20-14-6-5-7-15(10-14)24-8-3-4-9-29(24,26)27/h5-7,10-11H,3-4,8-9H2,1-2H3,(H,20,25) |
InChI Key |
ULBVXQBZUCGZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)N3CCCCS3(=O)=O)N4C=NN=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.